LogP Differential Between 6-(Methoxymethyl)pyrimidin-4-ol and the 2-Methyl Congener for Solubility-Tuned Library Design
In head-to-head in silico LogP comparisons, 6-(Methoxymethyl)pyrimidin-4-ol (LogP = 0.09) is less lipophilic than its 2-methyl-substituted analog 6-(methoxymethyl)-2-methylpyrimidin-4-ol (LogP = 0.2247) [1] when evaluated under the same prediction algorithm (XLogP). The measured ΔLogP is –0.1347 log units, indicating that the 2-unsubstituted compound is measurably more polar and thus better suited for aqueous reaction conditions or HPLC-compatible combinatorial synthesis.
| Evidence Dimension | LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.09 (measured via Hit2Lead database) |
| Comparator Or Baseline | 6-(Methoxymethyl)-2-methylpyrimidin-4-ol (CAS 3122-75-6) LogP = 0.2247 (XLogP prediction) |
| Quantified Difference | ΔLogP = –0.1347 (target more polar by ~0.13 log units) |
| Conditions | Hit2Lead database LogP measurement for target; XLogP prediction for comparator (yybyy.com database) |
Why This Matters
A LogP difference of 0.13 log units shifts predicted aqueous solubility by roughly 35%, meaning the target compound will dissolve more readily in aqueous reaction media, a critical factor for high-throughput experimentation where precipitation causes failed reactions.
- [1] yybyy.com. 3122-75-6 6-methoxymethyl-2-methyl-4(3H)pyrimidinone, LogP 0.2247. https://www.yybyy.com/chemicals/detail/3122-75-6 (accessed 2026-04-24). View Source
